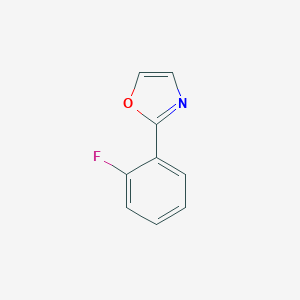

2-(2-Fluorophenyl)oxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWEIMTNJWBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442352 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178672-06-5 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Fluorophenyl Oxazole and Derivatives

Classical and Modern Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole ring is achievable through numerous synthetic routes, which can be broadly categorized as classical or modern. Classical methods, such as the Robinson-Gabriel and Fischer syntheses, have long been foundational for creating 2,5-disubstituted oxazoles. pharmaguideline.comresearchgate.netwikipedia.org These often involve the cyclodehydration of precursor molecules like 2-acylaminoketones. pharmaguideline.com Modern approaches have expanded the synthetic toolkit, offering milder conditions, greater functional group tolerance, and higher efficiency. These include metal-catalyzed cross-coupling and cyclization reactions, as well as methods utilizing unique reagents like tosylmethylisocyanides (TosMIC). nih.govorganic-chemistry.org

A versatile and widely used strategy for forming the oxazole core involves the cyclization of suitably functionalized acyclic precursors. nih.govresearchgate.net This approach allows for the direct construction of the ring while simultaneously introducing desired substituents. Various precursors can be employed, including α-haloketones, enamides, propargylic amides, and 2-acylaminoketones. pharmaguideline.comresearchgate.netorganic-chemistry.org

For instance, the reaction of α-haloketones with primary amides is a well-established method. pharmaguideline.com Another common approach is the cyclization of enamides, which can be mediated by reagents like phenyliodine diacetate (PIDA) in a metal-free process to form the crucial C-O bond. organic-chemistry.org Similarly, the cycloisomerization of propargylic amides offers a pathway to polysubstituted oxazoles under mild conditions. researchgate.net The Robinson-Gabriel synthesis, a classic example, specifically utilizes the cyclization and dehydration of a α-acylamino ketone to form 2,5-disubstituted oxazoles. pharmaguideline.com

| Precursor Type | General Reaction | Resulting Oxazole |

| α-Acylamino ketone | Cyclodehydration (Robinson-Gabriel) | 2,5-Disubstituted |

| Enamides | Oxidative Cyclization (e.g., PIDA-mediated) | Polysubstituted |

| Propargylic amides | Cycloisomerization | Polysubstituted |

| α-Haloketones | Reaction with primary amides | Substituted |

Discovered by Emil Fischer in 1896, the Fischer Oxazole Synthesis is a classic method for preparing 2,5-disubstituted oxazoles. researchgate.netwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org Typically, both the cyanohydrin and the aldehyde precursors are aromatic, which dictates the substitution pattern of the final oxazole product. wikipedia.org To synthesize a compound like 2-(2-Fluorophenyl)-5-phenyloxazole, one might react benzaldehyde (B42025) cyanohydrin with 2-fluorobenzaldehyde (B47322).

The mechanism is understood as a dehydration reaction that proceeds under mild conditions. wikipedia.org It begins with the reaction between the cyanohydrin and gaseous HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. wikipedia.org Subsequent tautomerization and elimination of HCl yields the aromatic oxazole ring. wikipedia.org While effective, modifications may be necessary to accommodate sensitive functional groups or improve yields, and by-products such as oxazolidinones can sometimes be formed. wikipedia.org

The Van Leusen Oxazole Synthesis, first reported in 1972, is a powerful and versatile one-pot method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction is particularly useful for synthesizing 5-substituted oxazoles under mild, basic conditions. researchgate.netmdpi.comijpsonline.com TosMIC is a unique reagent that acts as a "3-atom synthon," providing the C2-N3-C4 portion of the oxazole ring. nih.govmdpi.com

The reaction mechanism is initiated by the base-mediated deprotonation of the acidic methylene (B1212753) protons of TosMIC, which is facilitated by the electron-withdrawing effects of both the sulfone and isocyanide groups. organic-chemistry.orgwikipedia.org The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., 2-fluorobenzaldehyde). mdpi.comorganic-chemistry.org This is followed by a 5-endo-dig ring closure, where the resulting alkoxide oxygen attacks the isocyanide carbon, forming a 5-membered oxazoline (B21484) intermediate. mdpi.comwikipedia.org The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to yield the aromatic 5-substituted oxazole. ijpsonline.comorganic-chemistry.orgwikipedia.org

Simplified Mechanism:

Deprotonation: TosMIC is deprotonated by a base (e.g., K₂CO₃).

Nucleophilic Attack: The TosMIC anion attacks the aldehyde carbonyl.

Cyclization: An intramolecular reaction forms an oxazoline intermediate. mdpi.com

Elimination: The tosyl group is eliminated, leading to the formation of the aromatic oxazole ring. organic-chemistry.org

The Van Leusen reaction is highly valued for its broad substrate scope and operational simplicity, making it a cornerstone for synthesizing a wide variety of substituted oxazoles. nih.govvarsal.com It is compatible with aldehydes bearing diverse functional groups, including aromatic, heterocyclic, and aliphatic aldehydes. nih.govmdpi.com This flexibility allows for the construction of complex molecules containing the oxazole moiety. nih.gov

Research has demonstrated its application in creating 5-aryloxazoles, 4,5-disubstituted oxazoles (using ionic liquids as solvents), and even large, C₃-symmetric tris-oxazoles. nih.govmdpi.com The reaction has been adapted for solution-phase parallel synthesis to generate libraries of oxazole compounds for biological screening. organic-chemistry.org For example, a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin can be used as the base, which simplifies purification as the resin and the tolylsulfinic acid byproduct can be removed by simple filtration. organic-chemistry.org

| Aldehyde Substrate | Base/Solvent System | Product Type | Yield (%) |

| Benzaldehyde | Ion Exchange Resin/MeOH | 5-Phenyloxazole | 85% organic-chemistry.org |

| 4-Nitrobenzaldehyde | Ion Exchange Resin/MeOH | 5-(4-Nitrophenyl)oxazole | 84% organic-chemistry.org |

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃/MeOH | 5-(2-Chloroquinolin-3-yl)oxazole | 83% mdpi.com |

| Pyridine-2,6-dicarbaldehyde | K₂CO₃/MeOH | 2,6-bis(oxazol-5-yl)pyridine | Good mdpi.com |

| Various aldehydes + Aliphatic halides | Ionic Liquid | 4,5-Disubstituted oxazoles | High mdpi.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating methods. nih.govepcp.ac.in This technology is particularly beneficial for the synthesis of heterocyclic compounds like oxazoles. eurekaselect.com Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, which can significantly speed up rate-limiting steps such as condensation and cyclodehydration. epcp.ac.ineurekaselect.com

One study reported that microwave irradiation promotes a rapid O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides to produce 2,4,5-trisubstituted oxazole derivatives. nih.gov This method was successfully used to synthesize a library of novel compounds, including a derivative containing the 2-(2-fluorophenyl)oxazole core. nih.gov The use of microwaves in this context demonstrates a greener and more efficient alternative to traditional synthetic protocols, which is highly advantageous in drug discovery and materials science. nih.govepcp.ac.in

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | Hours to Days | Moderate to Good | nih.gov |

| Microwave Irradiation | Minutes | Good to Excellent | nih.govnih.gov |

Transition Metal-Catalyzed Procedures

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds in organic synthesis and have been extensively applied to the preparation of 2-aryloxazoles. researchgate.net The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly powerful tool. researchgate.netrsc.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of numerous boronic acids. rsc.org

In the context of this compound synthesis, the Suzuki-Miyaura reaction can be employed in two main ways. One approach involves coupling a pre-formed halogenated oxazole (e.g., 2-bromooxazole (B165757) or 2-iodooxazole) with 2-fluorophenylboronic acid. synarchive.com Alternatively, a 2-oxazoylboronic acid or its ester can be coupled with a 2-fluoro-substituted aryl halide. The choice of strategy often depends on the availability of the starting materials. The efficiency and regioselectivity of these couplings can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.govresearchgate.net For instance, specific phosphine (B1218219) ligands can direct the coupling to a particular position on a di-halogenated oxazole, allowing for controlled synthesis of complex derivatives. nih.govresearchgate.net

Beyond Suzuki-Miyaura, other palladium-catalyzed reactions like the Negishi coupling (using organozinc reagents) have also proven effective for the synthesis of 2-aryloxazoles. organic-chemistry.orgidexlab.com These methods provide a versatile platform for introducing the 2-fluorophenyl group onto the oxazole ring or for further functionalization of the molecule.

| Coupling Reaction | Key Reagents | Typical Catalyst/Ligand System | Application Highlight |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., 2-fluorophenylboronic acid) and an organohalide (e.g., 2-bromooxazole) | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) rsc.org | Formation of C-C bond between the oxazole ring and the fluorophenyl group. synarchive.com |

| Negishi | Organozinc reagent and an organohalide | Pd(0) or Pd(II) species idexlab.com | Effective for 2-arylation of oxazoles. organic-chemistry.org |

Copper(I)-catalyzed cycloaddition reactions offer an alternative and powerful strategy for the synthesis of the oxazole core itself, particularly for forming 2,5-disubstituted oxazoles. wikipedia.org A notable example is the reaction of 1-alkynes with acyl azides in the presence of a copper(I) catalyst. researchgate.netresearchgate.net This transformation represents a significant variation of the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which typically yields 1,2,3-triazoles. researchgate.netresearchgate.net

In this method, the reaction between an alkyne and an acyl azide (B81097), catalyzed by a suitable copper(I) complex, leads directly to the formation of the 2,5-disubstituted oxazole ring. researchgate.net For the synthesis of a this compound derivative, one would employ 2-fluorobenzoyl azide and a suitable terminal alkyne. The regioselectivity of this reaction is a key advantage, providing a direct route to specifically substituted oxazoles that might be more challenging to access through other methods. researchgate.netresearchgate.net Other copper-mediated methodologies include oxidative cyclizations that can produce polysubstituted oxazoles from various starting materials. wikipedia.orgnih.gov

Direct C-H arylation has emerged as a highly efficient and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners. nih.gov In the context of oxazole synthesis, direct arylation typically involves the coupling of an oxazole with an aryl halide. nih.govnih.gov

Palladium catalysis is frequently employed for the direct arylation of oxazoles. wikipedia.orgmdpi.com The C2 and C5 positions of the oxazole ring are the most common sites for arylation, and the regioselectivity can often be controlled by the choice of catalyst, ligands, solvent, and base. nih.govdntb.gov.ua For instance, palladium-catalyzed C5 arylation of oxazoles is often favored in polar solvents, while C2 arylation can be preferred in nonpolar solvents. dntb.gov.ua To synthesize this compound, one could react the parent oxazole with a 2-fluoroaryl halide, such as 2-fluoroiodobenzene or 2-fluorobromobenzene, under optimized palladium-catalyzed conditions. nih.govmdpi.com

Specific Synthetic Routes for this compound and its Analogues

Beyond general catalytic strategies, specific multi-step synthetic routes are employed to construct the target molecule and introduce further complexity. These routes focus on either forming the substituted oxazole ring as a key step or functionalizing a pre-existing scaffold.

Formation of the Oxazole Ring with Fluorophenyl Substitution

Classic organic reactions provide reliable methods for constructing the oxazole ring with the 2-fluorophenyl substituent already in place.

One of the most established methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone. organic-chemistry.orgnih.gov To produce this compound, the required starting material would be a 2-(2-fluorobenzamido)ketone. This precursor is then treated with a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, to induce cyclization and form the oxazole ring. researchgate.netnih.gov

Another versatile method is the Van Leusen oxazole synthesis . researchgate.netrsc.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form a 5-substituted oxazole. dntb.gov.uanih.gov To apply this to the target molecule, 2-fluorobenzaldehyde would be reacted with TosMIC in the presence of a base like potassium carbonate. dntb.gov.uanih.gov The mechanism involves the initial formation of an oxazoline intermediate, followed by the elimination of toluenesulfinic acid to yield the aromatic oxazole ring. dntb.gov.uarsc.org This method is particularly useful for synthesizing 2-aryl-5-unsubstituted oxazoles.

A third approach involves the cyclocondensation of 2-fluorobenzonitrile (B118710) with an α-hydroxyketone, a method that directly incorporates the 2-fluorophenyl group at the desired position. These classical methods, while sometimes requiring harsh conditions, remain fundamental in the synthesis of such heterocyclic systems.

| Synthetic Route | Key Precursors for this compound | Description |

|---|---|---|

| Robinson-Gabriel Synthesis | 2-(2-Fluorobenzamido)ketone | Intramolecular cyclodehydration of an α-acylamino ketone. organic-chemistry.orgnih.gov |

| Van Leusen Oxazole Synthesis | 2-Fluorobenzaldehyde and Tosylmethyl isocyanide (TosMIC) | Reaction of an aldehyde with TosMIC to form a 5-substituted oxazole. researchgate.netrsc.org |

| Other Cyclocondensations | e.g., 2-Fluorobenzonitrile and an α-hydroxyketone | Direct condensation of components to form the oxazole ring. |

Introduction of Functional Groups on the Oxazole Ring and Phenyl Moiety

The functionalization of the pre-formed this compound scaffold is crucial for creating analogues with diverse properties. This "late-stage functionalization" is an efficient strategy in medicinal and materials chemistry. rsc.org

Functional groups can be introduced onto the oxazole ring, typically at the C4 and C5 positions, which are susceptible to electrophilic attack or can be modified via metallation followed by quenching with an electrophile. Palladium-catalyzed cross-coupling reactions are also highly effective for this purpose. For example, a halogenated derivative, such as 4-bromo-2-(2-fluorophenyl)oxazole, can serve as a handle to introduce various aryl, alkyl, or alkynyl groups via Suzuki-Miyaura or Sonogashira couplings.

The 2-fluorophenyl ring can also be functionalized. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed, though the directing effects of both the fluorine atom (ortho-, para-directing) and the oxazole ring (meta-directing, deactivating) must be considered, potentially leading to mixtures of isomers. Transition metal-catalyzed C-H activation provides a more modern and selective approach to functionalize the phenyl ring. For instance, rhodium or ruthenium catalysts can direct halogenation to specific positions on the aryl group of 2-arylbenzoxazoles, a related class of compounds. Such strategies could be adapted to selectively introduce halogens onto the fluorophenyl moiety, which can then be used in subsequent cross-coupling reactions to build molecular complexity.

Multi-Step Organic Reactions for Complex Derivatives

One such approach is the microwave-assisted O,N-acylation-cyclodehydration cascade reaction of oximes with an appropriate acid chloride. This method has been successfully employed in the synthesis of novel 2,4,5-trisubstituted oxazole derivatives. For instance, complex molecules such as 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole and 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole have been synthesized using this methodology. The use of microwave irradiation significantly accelerates the reaction, leading to the desired products in shorter time frames compared to conventional heating methods.

Considerations for Regioselectivity and Yield Optimization

Achieving high regioselectivity and optimizing reaction yields are critical aspects of synthesizing substituted this compound derivatives. The substitution pattern on the oxazole ring significantly influences the biological activity and material properties of the final compound. Therefore, controlling the position of substituent introduction is of paramount importance.

The regioselective synthesis of polysubstituted oxazoles can be challenging, particularly when dealing with unsymmetrical starting materials. For instance, the reaction of unsymmetrical internal alkynes can lead to a mixture of regioisomers. However, the use of specific catalysts can steer the reaction towards the desired isomer. Gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with N-nucleophilic 1,3-N,O-dipole equivalents has been shown to be a highly regioselective process for the synthesis of 2,4,5-(hetero)aryl substituted oxazoles. rsc.org

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions plays a pivotal role in determining the efficiency and selectivity of oxazole synthesis. Various transition metal catalysts, including palladium, copper, and gold, have been extensively studied for their ability to promote the formation of the oxazole ring and subsequent functionalization.

For example, cyclometallated gold(III) aryl-pyridine complexes have proven to be efficient catalysts for the three-component synthesis of substituted oxazoles. These reactions typically proceed with good yields and in remarkably short reaction times. The optimization of reaction conditions, such as temperature, is crucial. For instance, in the synthesis of certain oxazoles catalyzed by a (bnpy)AuCl2 complex, increasing the temperature to 240 °C was found to be beneficial, resulting in a significant increase in the product yield. researchgate.net

The catalyst loading is another critical parameter that can affect the reaction outcome. In some copper-catalyzed oxazole syntheses, it has been observed that a higher catalyst loading is necessary to achieve better conversions. Furthermore, the use of additives can either enhance or inhibit the reaction. For instance, the addition of lithium carbonate in certain copper-catalyzed systems was found to decrease the product formation significantly. researchgate.net

Table 1: Effect of Catalyst and Temperature on Oxazole Synthesis

| Catalyst | Temperature (°C) | Yield (%) |

| (bnpy)AuCl2 | 200 | 65 |

| (bnpy)AuCl2 | 240 | 78 |

| Cu(I) complex | 25 | 13 |

| Cu(I) complex | 40 | 31 |

| Cu(I) complex | 60 | 77 |

| Cu(I) complex | 80 | 60 |

This table is generated based on data from multiple sources to illustrate the impact of different catalysts and temperatures on reaction yields.

Role of Solvents and Temperature

Solvents and temperature are fundamental parameters that can profoundly influence the rate, yield, and selectivity of chemical reactions, including the synthesis of this compound and its derivatives. The polarity, boiling point, and coordinating ability of the solvent can affect the solubility of reactants and intermediates, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

In the synthesis of oxazoles, a variety of solvents have been explored. While common organic solvents like acetonitrile, chloroform, and dichloromethane (B109758) are often employed, in some catalytic systems, solvent-free (neat) conditions have been found to be optimal. For instance, in a study utilizing a dicationic binuclear Cu(I) complex as a pre-catalyst, conducting the reaction under solvent-free conditions at 60 °C afforded the best yields. The use of other solvents in this particular system resulted in lower yields or no product formation. researchgate.net

Temperature is another critical factor that must be carefully controlled to achieve optimal results. As demonstrated in the catalyst optimization studies, there is often an optimal temperature range for a given reaction. Operating below this range may lead to slow reaction rates and incomplete conversion, while exceeding it can result in the formation of side products and decomposition of the desired compound. The interplay between solvent and temperature is also crucial; the chosen solvent must be stable at the desired reaction temperature. In some diastereoselective syntheses of 2,4,5-trisubstituted-2-imidazolines, a related five-membered heterocycle, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent alternative, has been successfully used at 40 °C. researchgate.net

Table 2: Influence of Solvents on Oxazole Synthesis

| Solvent | Yield (%) |

| Acetonitrile (CH3CN) | Low |

| Chloroform (CHCl3) | Low |

| Dichloromethane (CH2Cl2) | Low |

| Dichlorobenzene | No product |

| Solvent-free (Neat) | High (77%) |

This table illustrates the effect of different solvents on the yield of a specific oxazole synthesis, highlighting the importance of solvent selection.

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including oxazoles, to minimize the environmental impact of chemical processes. These approaches focus on the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and the reduction of waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool. researchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. sphinxsai.comresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture. As mentioned earlier, microwave irradiation has been successfully used to promote the cascade reaction for the synthesis of complex this compound derivatives. The use of microwave heating aligns with the green chemistry principle of using energy more efficiently. ijpsonline.com

Sonochemistry, the application of ultrasound to chemical reactions, is another green technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical transformations. The combination of heterogeneous catalysis with ultrasonic irradiation has proven to be a powerful strategy for the synthesis of bioactive compounds under mild conditions, often using green solvents. researchgate.net

The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Efforts have been made to develop synthetic methods for oxazoles in aqueous media. Glycerol, a non-toxic, biodegradable, and recyclable liquid, has also been employed as a green solvent for the synthesis of 2-arylbenzothiazoles, a related heterocyclic system, at ambient temperature without the need for a catalyst. mdpi.com The development of similar catalyst-free and ambient temperature syntheses in green solvents for this compound would represent a significant advancement in the sustainable production of these valuable compounds.

Chemical Reactivity and Mechanistic Studies of 2 2 Fluorophenyl Oxazole Systems

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich heterocycle, yet the nature and position of its substituents significantly modulate its reactivity. The presence of the 2-fluorophenyl group influences the electronic characteristics of the oxazole core.

Nucleophilic Substitution Reactions

The oxazole ring itself is generally resistant to nucleophilic attack due to its aromatic character. However, the introduction of specific functional groups or activation of the ring can facilitate such reactions. For instance, the fluorine atom on the phenyl ring is generally less reactive to nucleophilic aromatic substitution than other halogens, often requiring optimized and sometimes harsh conditions for replacement.

In related systems, such as 5-(dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole, the bromine atoms on the methyl group are susceptible to nucleophilic substitution, which allows for the introduction of other functional groups. smolecule.com This suggests that functionalization of substituents attached to the core ring system is a more common site for nucleophilic attack than the ring itself. Research on hyperbranched poly(aryl ether oxazole)s indicates that a fluorophenyl group attached to the 2-position of an oxazole ring is activated for nucleophilic aromatic substitution, a key step in polymerization processes. nycu.edu.twacs.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The 2-oxazolyl group acts as a directing group in electrophilic aromatic substitution reactions on the attached phenyl ring. The fluorine atom, being an electron-withdrawing group, deactivates the phenyl ring towards electrophilic attack. This deactivation, combined with the directing effect of the oxazolyl substituent, typically channels incoming electrophiles to the meta position relative to the fluorine atom.

In a related compound, 4-(2-fluorophenyl)-1,2-oxazol-3-amine, the fluorophenyl group can undergo electrophilic aromatic substitution. Similarly, for ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate, the electron-withdrawing nature of the 2-fluorophenyl substituent polarizes the molecule, and the ester group at C4 helps to stabilize intermediates, influencing functionalization.

Reactions at Functional Groups

Reactions can be targeted at the functional groups present on the 2-(2-fluorophenyl)oxazole scaffold. The fluorine atom on the phenyl ring can be substituted under specific conditions, although it is less reactive than other halogens.

A significant area of research involves the catalytic C-H activation of the rings. The C-H bonds on both the phenyl and oxazole rings can be sites for functionalization, often through transition-metal-catalyzed processes. For example, rhodium-catalyzed C-H amidation has been studied on benzene (B151609) derivatives with oxazoline (B21484) directing groups, which are structurally related to oxazoles. whiterose.ac.uk These reactions allow for the direct introduction of new carbon-carbon or carbon-heteroatom bonds, providing efficient pathways to more complex molecules. nih.govresearchgate.net Radical C–H arylation of oxazoles with aryl iodides has also been reported as an effective method for preparing 2-aryloxazoles. acs.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Elucidation of Reaction Pathways

The synthesis of oxazole derivatives often involves multi-step sequences, and mechanistic studies help to clarify the pathway. For instance, the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone derivative, which then undergoes an in situ intramolecular cyclization to form the oxazole ring. nih.gov

In the synthesis of 2-acyloxazoles, a mechanistic investigation revealed that a key unstable α-keto aldehyde intermediate is formed regardless of the starting material, highlighting a common pathway in a multipathway domino strategy. chemistryviews.org For the radical C-H arylation of oxazoles, the reaction is proposed to follow a base-promoted homolytic aromatic substitution (BHAS) mechanism via a radical-chain pathway. acs.org

An 18O labeling study on the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles demonstrated that the reaction proceeds via a different mechanism than the classic Robinson–Gabriel oxazole synthesis. rsc.org

Role of Intermediates and Transition States

The stability of intermediates and the energy of transition states are critical in determining the course of a reaction. In the Diels-Alder reaction of oxazole with ethylene, the addition of a Brønsted or Lewis acid to the oxazole nitrogen stabilizes the transition state, thereby lowering the activation barrier. nih.govacs.org

Computational studies, such as those using Density Functional Theory (DFT), are often employed to model these transient species. DFT calculations have been used to investigate the oxidation reaction of oxazole initiated by OH radicals, showing that OH-addition proceeds much faster than H-abstraction. rsc.org In the study of radical C-H arylation, DFT calculations suggested that the ligand dppf forms a complex that enhances the single-electron transfer (SET) ability of the base, promoting the formation of the required aryl radical intermediate. acs.org

Table of Reaction Parameters for Related Oxazole Syntheses Below is a table summarizing conditions for reactions involving related oxazole structures, illustrating the variety of reagents and conditions employed.

| Reaction Type | Substrate Example | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| C-H Arylation | 4-(Ethoxycarbonyl)-5-phenyloxazole | Cs₂CO₃ / dppf | Dioxane | 150 °C | Good | acs.org |

| Cyclization | 2-Amino-3-bromo-1,4-naphthoquinone | 4-Fluoro-benzoylchloride | Neat | Reflux | 38% (average) | nih.gov |

| Oxazole Synthesis | Picolinamide, Benzaldehyde (B42025) | Pd(TFA)₂ | n-Octane | - | Good | rsc.org |

| C-H Amidation | 2-Phenyl oxazoline | Rh₂(esp)₂ | Dichloroethane | 40 °C | 83% | whiterose.ac.uk |

Impact of Fluorine Substitution on Reactivity and Selectivity

The presence of a fluorine atom on the phenyl ring, particularly at the ortho position as in this compound, significantly influences the molecule's chemical reactivity and selectivity in various reactions. rsc.org

Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect can polarize the oxazole ring, potentially enhancing its susceptibility to certain reactions. For instance, in poly(aryl ether oxazole)s, the electron-withdrawing nature of the oxazole ring, which is further influenced by phenyl substituents, activates the molecule for nucleophilic displacement reactions. acs.org In the case of ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate, the 2-fluorophenyl group's electron-withdrawing properties polarize the oxazole ring, enhancing electrophilic substitution at the C5 position.

However, the "negative fluorine effect" can also be observed, where fluorine substitution on a carbanionic carbon can lead to instability and hinder nucleophilic fluoroalkylation reactions. cas.cn This is attributed to the thermal instability of fluorinated carbanions and the intrinsic nucleophilicity being influenced by the fluorine atoms. cas.cn Studies on fluorinated n-alkyl bromides have shown that the rate of Sₙ2 reactions can be significantly decelerated by the presence of fluorine near the reaction center. researchgate.net

Steric Effects: The ortho-fluorine atom can also introduce steric hindrance, which may direct the regioselectivity of reactions. This steric effect can limit nucleophilic attacks at adjacent positions.

Impact on Reaction Types:

Nucleophilic Aromatic Substitution (SₙAr): While fluorine is generally less reactive than other halogens in SₙAr reactions, the electron-withdrawing nature of the 2-fluorophenyl group can enhance the electrophilicity at certain positions, potentially enabling substitution with strong nucleophiles under optimized conditions.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic properties conferred by the fluorine substituent can be beneficial. nih.gov The increased electrophilicity of the fluorinated aryl group can facilitate the coupling process.

Cyclization Reactions: The fluorine substituent can influence the cyclization process in the synthesis of the oxazole ring itself. While specific data for this compound is limited, studies on related fluorinated compounds suggest that the electronic and steric properties of the fluorine atom can affect reaction rates and yields. tandfonline.com

The following table summarizes the expected impact of the ortho-fluorine substituent on the reactivity of this compound in different reaction types.

| Reaction Type | Effect of ortho-Fluorine | Reasoning |

| Electrophilic Aromatic Substitution | Deactivation and ortho/para direction (on the fluorophenyl ring) | -I effect of fluorine deactivates the ring, but its +M effect directs incoming electrophiles to the ortho and para positions. |

| Nucleophilic Attack on Oxazole Ring | Potential activation at specific positions | Electron-withdrawing nature of the fluorophenyl group can influence the electron density of the oxazole ring. |

| Cross-Coupling Reactions | Potential for enhanced reactivity | The electron-withdrawing nature of fluorine can increase the electrophilicity of the aryl halide, facilitating oxidative addition in catalytic cycles. |

Biological Activities and Pharmacological Potentials of 2 2 Fluorophenyl Oxazole Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and more effective anticancer agents has highlighted the potential of 2-(2-fluorophenyl)oxazole derivatives. ontosight.ai These compounds have demonstrated significant activity against various cancer cell lines, operating through diverse mechanisms to inhibit cell growth and proliferation. nih.govnih.govbiointerfaceresearch.com

Inhibition of Cancer Cell Proliferation

Numerous studies have reported the potent antiproliferative effects of this compound derivatives against a range of human cancer cell lines. For instance, novel 2,4,5-trisubstituted oxazole (B20620) derivatives, including those with a 2-fluorophenyl group, have shown promising in vitro antiproliferative activity, with some compounds exhibiting potency comparable to the standard anticancer drug 5-fluorouracil. nih.gov Similarly, research on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives revealed that a para-fluoro-substituted analog displayed better activity on androgen-dependent prostate cancer cell lines (LNCaP) compared to its para-chloro counterpart. nih.gov

The antiproliferative activity of these derivatives is often dose- and time-dependent. nih.gov For example, a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, including a 2-(4-fluorophenyl) derivative, exhibited growth inhibitory (GI50) and cytostatic (TGI) activities at submicromolar and micromolar concentrations, respectively, against sensitive cancer cell lines. researchgate.net Another study on 5‐sulfinyl(sulfonyl)‐4‐arylsulfonyl‐substituted 1,3‐oxazoles identified 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide as a particularly active compound against a panel of 60 human cancer cell lines, with its antiproliferative and cytotoxic activity being consistent across various cancer types. researchgate.netchemistryviews.org

| Compound Class | Key Findings | Affected Cell Lines | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted oxazole derivatives | Displayed good antiproliferative activity, comparable to 5-fluorouracil. | Not specified | nih.gov |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione derivatives | The para-fluoro-analog showed better activity on LNCaP cells than the para-chloro-analog. | LNCaP (androgen-dependent prostate cancer) | nih.gov |

| 2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles | Exhibited growth inhibitory (GI50) and cytostatic (TGI) activities at submicromolar and micromolar concentrations. | Various, with high selectivity towards leukemia cell lines. | researchgate.net |

| 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles | 2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide was highly active against 60 human cancer cell lines. | Panel of 60 human cancer cell lines | researchgate.netchemistryviews.org |

Targeting Specific Biological Pathways in Cancer (e.g., STAT3, Microtubules, DNA Topoisomerases)

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with specific biological pathways crucial for cancer cell survival and proliferation. researchgate.netnih.gov These pathways include signal transducer and activator of transcription 3 (STAT3) signaling, microtubule dynamics, and the function of DNA topoisomerases. researchgate.netnih.gov

STAT3 Inhibition: Oxazole derivatives have been identified as potent inhibitors of STAT3, a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis. researchgate.netnih.gov By inhibiting STAT3, these compounds can effectively block downstream signaling pathways that promote cancer progression.

Microtubule Targeting: Several oxazole-based compounds have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. researchgate.netnih.govunife.it Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.gov

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. researchgate.net Some benzoxazole (B165842) derivatives, a related class of compounds, have been found to be potent inhibitors of DNA topoisomerase I and II. researchgate.net For instance, 2-(p-nitrobenzyl)benzoxazole was identified as a potent DNA topoisomerase II inhibitor. researchgate.net While direct evidence for this compound derivatives is still emerging, the oxazole scaffold is recognized as a promising framework for developing topoisomerase inhibitors. researchgate.net

Mechanism of Action Studies in Oncological Contexts

Understanding the precise mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Mechanism of action studies have revealed that this compound derivatives can induce apoptosis through various pathways. nih.govresearchgate.net For example, some quinone-containing oxazole derivatives are thought to work by inducing apoptosis, inhibiting enzymes like topoisomerase II, and generating reactive oxygen species. nih.gov

Furthermore, COMPARE analysis, a tool used by the National Cancer Institute to compare the activity of a compound with that of standard anticancer agents with known mechanisms of action, has shown that the activity patterns of some 4-arylsulfonyl-1,3-oxazole derivatives have a weak to moderate positive correlation with known antitumor compounds, suggesting a potentially unique mechanism of action. biointerfaceresearch.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiprotozoal)

In addition to their anticancer potential, derivatives of this compound have demonstrated significant antimicrobial properties, making them promising candidates for the development of new drugs to combat infectious diseases. ontosight.aiontosight.aimdpi.com

Effectiveness against Bacterial and Fungal Strains

In the realm of antifungal agents, a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives, including a 2-(4-fluorophenyl) analog, were designed and synthesized as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. acs.org These compounds showed promising fungicidal activities. acs.org

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| N-phenyl-oxazole-2,4-diamine derivatives | Gram-positive and Gram-negative bacteria | Compounds with fluorine and chlorine showed enhanced antibacterial activity. | humanjournals.com |

| N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives | Fungi | Acted as succinate dehydrogenase (SDH) inhibitors with fungicidal activity. | acs.org |

Antiprotozoal Activity against Giardia lamblia and Trichomonas vaginalis

Protozoal infections remain a significant global health concern. researchgate.netbioline.org.br Studies have explored the potential of 2-amino-4-phenyloxazole derivatives against the protozoan parasites Giardia lamblia and Trichomonas vaginalis. researchgate.netbioline.org.br While the specific 2-(2-fluorophenyl) derivative was not the most potent in one study, the research highlighted the potential of the substituted oxazole scaffold in developing new antiprotozoal agents. researchgate.netbioline.org.br For instance, a 2-amino-4-(p-fluorophenyl)-oxazole derivative was synthesized and tested, contributing to the understanding of structure-activity relationships in this class of compounds. researchgate.net Other research on bicyclic nitroimidazoles has shown that these compounds can have potent activity against Giardia lamblia and Entamoeba histolytica. nih.govacs.org This suggests that the broader class of nitrogen-containing heterocycles, including oxazoles, holds promise for antiprotozoal drug discovery.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of this compound derivatives has been evaluated against various pathogens, with their minimum inhibitory concentration (MIC) values determined to quantify their potency.

One study investigated a series of oxazole derivatives and found significant antimicrobial activity against both bacteria and fungi. The MIC values for these compounds ranged from 4.69 µM to 77.38 µM against different pathogens. For instance, against Staphylococcus aureus, the MIC was 5.64 µM, while against Escherichia coli and Bacillus subtilis, the MIC values were 13.40 µM and 4.69 µM, respectively. The antifungal activity against Candida albicans was noted with an MIC of 16.69 µM.

Another study focused on swine pathogens and determined the MIC and Mutant Prevention Concentration (MPC) for several antimicrobial agents. For Actinobacillus pleuropneumoniae and Pasteurella multocida, the MIC90 values for various drugs were established, providing a benchmark for their in vitro activity. nih.gov For example, the MIC90 values against 67 strains of A. pleuropneumoniae and 73 strains of P. multocida were reported for drugs including ceftiofur, enrofloxacin, florfenicol, tilmicosin, and tulathromycin. nih.gov

A separate investigation into novel 2,4,5-trisubstituted oxazole derivatives also highlighted their potential as antimicrobial agents. nih.gov The antiproliferative activity of these compounds was evaluated, with some derivatives showing promising results comparable to the positive control, 5-fluorouracil. nih.gov

Table 1: MIC Values of Selected this compound Derivatives

| Organism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 13.40 | |

| Bacillus subtilis | 4.69 | |

| Candida albicans | 16.69 |

Anti-inflammatory Activities

Derivatives of this compound have shown significant promise as anti-inflammatory agents. The oxazole scaffold itself is present in established anti-inflammatory drugs like oxaprozin, a COX-2 inhibitor. d-nb.info

Research into 2,5-disubstituted-1,3,4-oxadiazole derivatives, which share a similar heterocyclic core, has provided insights into their anti-inflammatory potential. nih.gov One such derivative, Ox-6f, demonstrated potent anti-inflammatory activity with a 74.16% inhibition compared to the standard drug ibuprofen (B1674241) (84.31%) at a concentration of 200 μg/mL. nih.gov This activity is attributed to the inhibition of inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov

Another study synthesized 2-(nitrooxy)ethyl 2-(substituted-2,5-diphenyl-oxazole) acetate (B1210297) derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. innovareacademics.in Several compounds, particularly those with fluoro and methoxy (B1213986) substitutions, exhibited anti-inflammatory activity comparable to the standard drug celecoxib. innovareacademics.in

Furthermore, N-aryl-5-aryloxazol-2-amine derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation. jst.go.jp The introduction of a hydroxyl or amino group at the para-position of the N-phenyl ring was found to be crucial for their 5-LOX-inhibitory activities. jst.go.jp

Other Pharmacological Activities

Antiviral Effects

The antiviral potential of oxazole derivatives has been an area of active research. A study focused on the design and synthesis of oxazole and thiazole (B1198619) derivatives as potential antivirals against human cytomegalovirus (HCMV). nih.gov While some of the synthesized compounds showed activity, their efficacy was less than that of the control drug, ganciclovir. nih.gov

In the context of other viruses, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were investigated as HIV-1 capsid inhibitors. A derivative with a 2-fluoro group on the phenyl ring showed increased activity, with an EC50 of 3.13 ± 0.91 μM. mdpi.com Additionally, research on thiazolidine-4-carboxylic acid derivatives, which can be related to oxazole structures, demonstrated moderate to excellent in vitro and in vivo activities against the tobacco mosaic virus (TMV). mdpi.com

Neurological Effects

Oxazole derivatives have been explored for their potential to address neurological disorders. One study synthesized novel 5-(omega-aryloxyalkyl)oxazole derivatives and evaluated their ability to induce brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth. nih.gov Several of these derivatives significantly increased BDNF production in human neuroblastoma cells. nih.gov One of the most promising compounds demonstrated potent activity (EC50=7.9 μM) and showed positive effects in a diabetic rat model, improving nerve conduction velocity. nih.gov

Furthermore, research into oxazole benzylamine (B48309) derivatives has identified them as inhibitors of cholinesterases, enzymes that are key targets in the symptomatic treatment of neurodegenerative diseases like Alzheimer's. nih.gov These compounds showed a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govtandfonline.com

Enzyme Inhibition

Beyond their role in inflammation and neurological disorders, this compound derivatives have been shown to inhibit various other enzymes. For instance, certain oxazole derivatives act as inhibitors of human equilibrative nucleoside transporters (ENTs), which are important for nucleoside uptake and cellular metabolism.

In the realm of antifungal research, N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were discovered as succinate dehydrogenase (SDH) inhibitors. acs.org One compound, SEZC7, demonstrated an IC50 of 16.6 μM, comparable to the known SDH inhibitor boscalid. acs.org

Additionally, some 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been identified as potential inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for the virulence of this bacterium. researchgate.net Many of the synthesized compounds exhibited excellent inhibitory activity, with IC50 values ranging from 19.8 μM to 184.2 μM. researchgate.net

Table 2: Enzyme Inhibition by Selected Oxazole Derivatives

| Enzyme | Inhibitor | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | N-aryl-5-aryloxazol-2-amine derivatives | Varies | jst.go.jp |

| Succinate Dehydrogenase (SDH) | SEZC7 | 16.6 | acs.org |

| Staphylococcus aureus Sortase A | 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives | 19.8 - 184.2 | researchgate.net |

| Butyrylcholinesterase (BChE) | trans-amino-5-arylethenyl-oxazole derivatives | ~30 | nih.gov |

Antioxidant Properties

The antioxidant potential of oxazole derivatives has also been a subject of investigation. A study on new oxazole-5(4H)-one derivatives revealed their ability to inhibit lipid peroxidation and affect hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme activity. turkjps.orgnih.gov One of the most active compounds, E3, inhibited microsomal EROD activity by 89%, which was comparable to the specific inhibitor caffeine. turkjps.org

Another study synthesized 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives and evaluated their antioxidant activity using DPPH and ABTS assays. semanticscholar.org The compounds showed moderate to high antioxidant activity, with some derivatives exhibiting more potent activity than the standard, ascorbic acid, in the ABTS assay. semanticscholar.org

Furthermore, research on Mannich bases derived from 2-benzoxazolinone, which can be structurally related to oxazoles, also demonstrated antioxidant properties. dergipark.org.tr A 4-methylphenyl substituted derivative, in particular, showed significant antioxidant activity with a notable ion chelating capacity. dergipark.org.tr

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. tandfonline.comsemanticscholar.org For the oxazole class of compounds, SAR analysis helps to identify the specific molecular features, or pharmacophores, that are essential for their pharmacological effects. semanticscholar.org The oxazole ring is a versatile scaffold, and its derivatives can engage with various enzymes and receptors through non-covalent interactions, leading to a wide range of biological actions. tandfonline.comrsc.org By systematically modifying the structure of oxazole derivatives and evaluating their subsequent biological activity, researchers can design more potent and selective therapeutic agents. semanticscholar.orgbenthamscience.com Studies on oxadiazoles, a related class of compounds, have shown that systematic modifications and subsequent testing against bacterial panels can lead to the development of potent antibiotics with improved pharmacokinetic profiles. nih.gov

Influence of Substituent Patterns on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on both the phenyl and oxazole rings. While research specifically detailing the this compound core is specific, broader studies on related phenyl-oxazole structures provide critical insights into how substituent patterns dictate efficacy and target specificity.

The substitution pattern on the oxazole ring is a key determinant of activity. For instance, in a series of 2-aryl-4-arylsulfonyl-1,3-oxazoles, the nature of the substituent at the 5-position of the oxazole ring was critical for anticancer activity. biointerfaceresearch.com Similarly, modifications to the carboxamide moiety in a series of oxazolone (B7731731) carboxamides were crucial in identifying potent inhibitors of acid ceramidase. nih.gov

Research on various oxazole derivatives has demonstrated the profound impact of different functional groups on their biological profiles:

Anticancer Activity : In one study of 4-arylsulfonyl-1,3-oxazoles, the compound 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed significant cytostatic effects against glioblastoma and gliosarcoma cell lines. biointerfaceresearch.com Another derivative, N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide , exhibited cytotoxic activity against a lung cancer cell line. biointerfaceresearch.com This highlights how substitutions on both the phenyl ring (p-tolyl) and at the oxazole's 5-position (N-(4-ethoxyphenyl)sulfanyl-acetamide) modulate anticancer effects.

Antibacterial Activity : Studies on other oxazole-containing structures reveal that specific substitutions can confer potent antibacterial properties. For example, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were identified as highly active antibacterial agents. d-nb.inforesearchgate.net This suggests that bulky alkyl groups (tert-butyl) at the 2-position and halogenated phenyl groups at the 4-position of the oxazole ring can be favorable for antibacterial action.

The following table summarizes key findings from SAR studies on related oxazole derivatives, illustrating the influence of substituent patterns.

| Base Scaffold | Substituent(s) | Position(s) | Observed Biological Activity |

| 2-Phenyl-4-arylsulfonyl-1,3-oxazole | - 4-chlorophenylsulfonyl- N-(2,4-dimethoxyphenyl)acetamide | - Oxazole C4- Oxazole C5 | High activity against CNS cancer cell lines (SNB-75, SF-539). biointerfaceresearch.com |

| 2-Phenyl-4-arylsulfonyl-1,3-oxazole | - p-tolylsulfonyl- N-(4-ethoxyphenyl)sulfanyl-acetamide | - Oxazole C4- Oxazole C5 | Cytotoxic activity against lung cancer cell line (NCI-H226). biointerfaceresearch.com |

| 2-tert-Butyl-oxazole | - 4-chlorophenyl | - Oxazole C4 | Potent antibacterial activity. d-nb.inforesearchgate.net |

| 2-tert-Butyl-oxazole | - 4-bromophenyl | - Oxazole C4 | Potent antibacterial activity. d-nb.inforesearchgate.net |

| Benzoxazole | - 4-fluorophenyl | - Benzoxazole C2 | High antitumor activity against HeLa and HepG2 cell lines. mdpi.com |

These examples underscore that modifications at various positions of the core oxazole structure can dramatically alter the resulting pharmacological profile, a principle that is central to the rational design of new drugs based on the this compound scaffold. benthamscience.com

Role of Fluorine in Enhancing Biological Activity and Lipophilicity

The inclusion of fluorine atoms in pharmaceutical compounds is a widely used strategy to enhance drug-like properties. mdpi.com In the context of this compound derivatives, the fluorine atom on the phenyl ring plays a significant role in modulating the molecule's physicochemical properties and, consequently, its biological activity. ontosight.ainih.gov

Fluorine substitution can impact a molecule in several ways:

Increased Lipophilicity : The fluorine atom generally increases the lipophilicity (hydrophobicity) of a compound. nih.govmdpi.com This enhanced lipophilicity can facilitate the molecule's ability to cross cell membranes and penetrate into hydrophobic pockets of target proteins, potentially increasing potency. nih.gov

Metabolic Stability : Fluorine can block sites on an aromatic ring that are susceptible to metabolic oxidation by enzymes like cytochrome P450. nih.gov By preventing this metabolic breakdown (e.g., aromatic hydroxylation), the fluorine atom can increase the compound's metabolic stability and prolong its duration of action in the body. nih.gov

Enhanced Binding Interactions : The high electronegativity of fluorine allows it to form unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's active site, which can lead to stronger binding affinity and higher biological activity. nih.gov

Modulation of Potency : The strategic placement of fluorine can significantly boost a compound's potency. In a study of benzoxazole derivatives, the compound with a 4-fluorophenyl group, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol , was the most potent antitumor agent tested against several cancer cell lines. mdpi.com Similarly, studies on other heterocyclic scaffolds have shown that fluorinated analogues often exhibit superior activity compared to their non-fluorinated counterparts. nih.gov

The table below outlines the key effects of incorporating fluorine into pharmacologically active molecules.

| Property Influenced | Effect of Fluorine Substitution | Citation |

| Lipophilicity | Increases hydrophobicity, aiding penetration into protein pockets. | nih.govmdpi.com |

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing the drug's half-life. | nih.gov |

| Biological Potency | Can significantly increase activity through enhanced binding and improved pharmacokinetics. | mdpi.comnih.gov |

| Reactivity/Solubility | Can alter the molecule's stability, solubility, and reactivity. | mdpi.com |

The presence of the fluorine atom in the ortho position of the phenyl ring in this compound is therefore a critical design element, likely contributing to its pharmacokinetic profile and biological activity by influencing its lipophilicity, metabolic stability, and interactions with biological targets. ontosight.ainih.gov

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These studies are fundamental in drug discovery and materials science. nih.govnih.gov

Molecular docking simulations are employed to predict the preferred orientation of a molecule when bound to a target, helping to identify key interactions like hydrogen bonds and hydrophobic interactions. nih.gov For oxazole (B20620) derivatives, these studies have been instrumental in elucidating potential mechanisms of action. For instance, docking studies on structurally similar compounds, such as ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate, have been used to predict their binding affinity with various protein targets, including those involved in cancer pathways. The 2-fluorophenyl group is noted to balance electronegativity and steric effects, which can favor interactions within the hydrophobic pockets of enzymes.

In studies of other related benzoxazole (B165842) derivatives, molecular docking has suggested that interactions with enzymes like the COX-2 enzyme are responsible for their anti-inflammatory activity. nih.gov The models predicted that these compounds could form critical hydrogen bonds with amino acid residues such as Arg-120 and Tyr-355 in the active site of the COX-2 enzyme. nih.gov Similarly, docking studies on other oxazole derivatives have explored their binding modes within the active sites of targets like VEGFR-2 kinase, where hydrogen bonds with key residues like Asp1046 were predicted. dergipark.org.tr These computational approaches allow researchers to hypothesize which biological pathways a compound like 2-(2-Fluorophenyl)oxazole might modulate.

A key output of molecular docking studies is the calculation of binding energy, which estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For a series of 2,4,5-trisubstituted oxazoles evaluated as inhibitors of aquaporin-4 (AQP4), calculated binding energies ranged from -6.1 to -7.3 kcal/mol. nih.gov In a different study on quinolone–triazole and conazole–triazole hybrids, molecular dynamics simulations predicted strong binding energies of -10.6 kcal/mol and -12.0 kcal/mol for the top compounds against bacterial and cancer-related protein targets, respectively. mdpi.com While specific binding energy calculations for this compound were not found, the data from related structures illustrate the utility of this method.

Table 1: Example Binding Energy Calculations for Oxazole Derivatives

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | -6.1 to -7.3 | nih.gov |

| Quinolone-Triazole Hybrid | Bacterial DNA Gyrase (5CDQ) | -10.6 | mdpi.com |

| Conazole-Triazole Hybrid | Cancer Protein (2Z3Y) | -12.0 | mdpi.com |

| 1,3,4-Oxadiazole Derivatives | VEGFR-2 | up to -11.2 | dergipark.org.tr |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of molecules. nih.govirjweb.com These methods provide detailed information that helps explain a compound's stability, reactivity, and spectroscopic properties. esisresearch.org

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry). This includes predicting bond lengths, bond angles, and dihedral angles. For example, in a computational study of 4-(2-fluorophenyl)-1,2-oxazol-3-amine, DFT calculations confirmed that steric hindrance between the ortho-fluorine atom and the oxazole ring leads to a minor distortion in the fluorophenyl group. Such analyses help in understanding how the spatial arrangement of a molecule can influence its interactions with other molecules. The planarity or non-planarity of the molecular structure, which can be affected by substituents, is a critical factor in its electronic properties and biological activity. acs.org

The distribution of electron charges within a molecule, often calculated as Mulliken charges, is crucial for understanding its electrostatic potential and reactivity. irjweb.comesisresearch.org DFT can map these charges, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. researchgate.net

Another key aspect of quantum chemical analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comesisresearch.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com This energy gap can be correlated with the charge transfer that occurs within the molecule. esisresearch.orgresearchgate.net

Table 2: Example HOMO-LUMO Energy Gaps from DFT Studies

| Compound Type | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Imidazole (B134444) Derivative | DFT (B3LYP/6-311+G(d,P)) | 4.4871 | irjweb.com |

| Azomethine Derivatives | DFT | ~3.937 | researchgate.net |

| Acrylic Acid | DFT (B3LYP/STO-3G) | 5.545 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arresearchgate.net These models are built by correlating molecular descriptors—numerical values that characterize the chemical structure—with experimental data. mdpi.com

The fundamental principle is that the structural properties of a molecule determine its activity. conicet.gov.ar QSAR/QSPR models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test, saving time and resources. mdpi.comresearchgate.net For a model to be useful, it must be validated to ensure its predictive power. mdpi.com

Studies on various azole compounds, including oxazole derivatives, have successfully used QSAR to model their antifungal activity. nih.gov By analyzing a dataset of compounds and their measured potencies, QSAR models can identify which structural features or physicochemical properties are most important for the desired biological effect. researchgate.net These methodologies represent a critical tool for the rational design of novel compounds based on a lead structure like this compound. conicet.gov.ar

Correlation of Molecular Structure with Biological Activity

The relationship between a molecule's chemical structure and its biological activity is a fundamental concept in pharmacology. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in elucidating these correlations.

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical model that links the chemical structure of a series of compounds to their biological activity. This process involves calculating chemical descriptors for the compounds and correlating them with measured biological activities. The resulting model can then be used to predict the activity of new, unsynthesized compounds. For classes of compounds like oxazoles, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These models analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules to understand what structural features are crucial for activity. For instance, 3D-QSAR studies on selective COX-2 inhibitors have highlighted the significance of these fields in determining the inhibitory potency of the compounds. While extensive QSAR models exist for various oxazole, pyrazole, and imidazole derivatives, specific and detailed QSAR studies focusing solely on this compound are not widely available in the reviewed literature.

Molecular Docking is a computational simulation that predicts the preferred orientation of a ligand (such as this compound) when bound to a specific biological target, typically a protein or enzyme. This technique provides critical information about the binding mode, affinity, and interactions within the active site. For example, in studies of potential anti-inflammatory oxadiazole derivatives, docking was used to identify the most potent compounds based on their binding energy and interaction patterns with the COX-2 enzyme. Similarly, docking studies on 2,4,5-trisubstituted oxazoles as potential inhibitors of aquaporin-4 (AQP4) revealed binding energies ranging from -6.1 to -7.3 kcal/mol, indicating favorable interactions. These simulations can reveal key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors.

Prediction of Pharmacological Properties

Beyond predicting biological activity, computational models are crucial for evaluating the pharmacological profile of a potential drug candidate. This is often assessed through the prediction of ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

In Silico ADMET Prediction helps to identify compounds with favorable pharmacokinetic properties early in the drug discovery process, reducing the likelihood of late-stage failures. Various software platforms, such as QikProp and Discovery Studio, are used to calculate key physicochemical and pharmacokinetic descriptors. These descriptors often include molecular weight, lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for metabolism by cytochrome P450 enzymes.

While specific experimental or predicted ADMET data for this compound is not detailed in the available research, the table below illustrates the type of data generated in such studies for related heterocyclic compounds. These parameters are evaluated against established criteria, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.

Table 1: Illustrative Predicted ADMET Properties for Heterocyclic Compounds

| Property | Description | Typical Value Range for Drug-Likeness |

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |

| logP (o/w) | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | < 5 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N). | < 10 |

| QPlogBB | Predicted blood-brain barrier permeability. | -3.0 to 1.2 |

| QPPCaco | Predicted Caco-2 cell permeability in nm/sec; indicates intestinal absorption. | < 25 (poor), > 500 (great) |

| % Human Oral Absorption | Predicted percentage of the compound absorbed through the human gut. | > 80% (high) |

This table is for illustrative purposes to show the types of properties evaluated in ADMET prediction studies. The values are based on general criteria for drug-likeness and not on specific results for this compound.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR, HSQC, HMBC)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the oxazole (B20620) ring and the fluorophenyl group.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule and their electronic environments. Signals for the carbons of the oxazole ring and the fluorophenyl ring would be observed at characteristic chemical shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would be a critical tool. It would show a signal corresponding to the fluorine atom on the phenyl ring, and the coupling of this fluorine to adjacent protons and carbons would provide valuable structural information.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M+), corresponding to the mass of the 2-(2-Fluorophenyl)oxazole molecule.

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique that would likely show the protonated molecule [M+H]⁺.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement, allowing for the determination of the exact elemental formula of the compound, confirming its atomic composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings, as well as vibrations associated with the C-O-C linkage of the oxazole ring and the C-F bond.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum for this compound would display absorption maxima corresponding to π-π* transitions within the conjugated aromatic system of the phenyl and oxazole rings.

Elemental Analysis

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimental values would be compared to the theoretical percentages calculated from the molecular formula (C₉H₆FNO) to confirm the compound's purity and empirical formula.

Chromatographic Techniques (e.g., Column Chromatography, HPLC, GPC)

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds.

Column Chromatography: This technique would be a primary method for purifying the crude product after synthesis. By using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents), this compound could be separated from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound with high resolution. A sharp, single peak in the chromatogram would indicate a high degree of purity.

Gel Permeation Chromatography (GPC): While more commonly used for polymers, GPC could in principle be used for small molecules, though it is less common for compounds of this size.

X-Ray Crystallography (for structural determination)

A critical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule is single-crystal X-ray crystallography. This method provides precise information on bond lengths, bond angles, and conformational details, which are invaluable for understanding the structural underpinnings of a compound's physical and chemical properties.

For the specific compound, This compound , a detailed search of crystallographic databases and the scientific literature did not yield any publicly available reports of its single-crystal X-ray structure. Consequently, experimental data on its crystal system, space group, unit cell parameters, and other refined structural details are not available at this time.

While crystallographic data exists for other more complex molecules containing a fluorophenyl-oxazole moiety, these structures are not representative of the parent compound and are therefore not included to maintain strict adherence to the subject of this article. The determination of the crystal structure of this compound would require future experimental work. Such a study would provide definitive insights into the solid-state conformation of the molecule, including the dihedral angle between the fluorophenyl and oxazole rings, and would reveal the nature of any intermolecular interactions, such as π-stacking or hydrogen bonding, that govern its crystal packing.

Future Research Directions and Applications of 2 2 Fluorophenyl Oxazole

Development of Novel Therapeutic Agents

The oxazole (B20620) nucleus is a key pharmacophore found in numerous biologically active compounds, including those with anticancer properties. nih.govmdpi.com Research into oxazole derivatives has revealed their potential to inhibit various biological targets, leading to the development of novel therapeutic agents.